(R)-Methyl 4-chloro-3-hydroxybutanoate is a chiral compound that serves as an important building block in the synthesis of various pharmaceuticals and fine chemicals. Its unique stereochemistry is essential for its biological activity, making it a significant compound in medicinal chemistry and biochemistry. This compound is primarily utilized in the production of cholesterol-lowering drugs, among other applications in scientific research.
(R)-Methyl 4-chloro-3-hydroxybutanoate can be sourced from various chemical suppliers and is classified under the category of chiral intermediates. It has the CAS number 88496-70-2 and is recognized for its role in asymmetric synthesis processes. The compound's classification as a chiral molecule highlights its importance in producing optically active substances, which are crucial for many pharmaceutical applications.
The synthesis of (R)-Methyl 4-chloro-3-hydroxybutanoate typically involves the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate. This reaction can be catalyzed by enzymes such as glucose dehydrogenase, which aids in regenerating NADPH, a necessary cofactor for the reduction process.
In industrial settings, biocatalytic processes are preferred due to their high enantioselectivity and environmentally friendly nature. For example, recombinant strains of Escherichia coli expressing specific reductases and glucose dehydrogenase are employed to achieve high yields and optical purity of the final product .
Biocatalytic methods often utilize a biphasic system involving both aqueous and organic solvents to enhance product yield. The use of engineered enzymes from organisms like Burkholderia gladioli has been reported to significantly improve the efficiency of the synthesis process, achieving enantiomeric excess greater than 99% .
The molecular structure of (R)-Methyl 4-chloro-3-hydroxybutanoate can be represented by the following chemical formula:
The structural representation includes a hydroxyl group (-OH) and a chlorine atom attached to a butanoate backbone, contributing to its chiral nature. The compound's stereochemistry is essential for its biological activity and interaction with enzymes.
(R)-Methyl 4-chloro-3-hydroxybutanoate undergoes various chemical reactions, including:
These reactions allow for the derivation of various products depending on reaction conditions and reagents used .
The primary target for (R)-Methyl 4-chloro-3-hydroxybutanoate is the enzyme carbonyl reductase. The interaction with this enzyme leads to the production of ethyl (R)-2-hydroxy-4-phenylbutyrate through efficient enzymatic conversion. This process is integral to metabolic pathways involving amino acid synthesis and other biochemical transformations.
The action of this compound influences pathways related to drug metabolism and synthesis, particularly in producing compounds that modulate cholesterol levels in biological systems .
These properties are crucial for handling, storage, and application in various chemical processes .
(R)-Methyl 4-chloro-3-hydroxybutanoate finds extensive use in scientific research due to its versatility:
Its applications underscore the importance of chiral compounds in modern chemistry and pharmacology, facilitating advancements in drug development and synthesis methodologies .
(R)-Methyl 4-chloro-3-hydroxybutanoate serves as the stereochemical linchpin in synthesizing high-value pharmaceuticals, where its defined configuration dictates the biological efficacy of final drug products. The compound's reactive chlorine enables nucleophilic displacement reactions, while the hydroxyl functionality permits oxidation, acylation, or cyclization, creating diverse molecular architectures from a single chiral template. In the synthesis of Atorvastatin (Lipitor®), this synthon provides the C5-C8 fragment of the drug molecule, with its R-configuration essential for optimal inhibition of HMG-CoA reductase [3]. Beyond statins, it serves as the precursor for (R)-γ-amino-β-hydroxybutyric acid (GABOB), a neurotransmitter analog used in neurological disorders, where the R-enantiomer exhibits specific GABAergic activity not mirrored by its S-counterpart [7]. Recent applications include its transformation into Slagenins B and C (antifungal natural products) and various 1,4-dihydropyridine β-blockers for cardiovascular conditions [3]. The molecule's versatility is evidenced by its role in synthesizing (R)-4-hydroxy-2-pyrrolidinone derivatives – key structural motifs in nootropic agents and enzyme inhibitors [1].
Table 1: Pharmaceutical Derivatives of (R)-Methyl 4-Chloro-3-Hydroxybutanoate
Derivative Compound | Therapeutic Category | Key Structural Contribution | Synthetic Application |
---|---|---|---|
Atorvastatin | Cholesterol-lowering | C5-C8 side chain fragment | Nucleophilic substitution |
(R)-GABOB | Neurological agent | Backbone carbon skeleton | Amidation/reduction |
Slagenin C | Antifungal | Stereodefined hydroxy-chloro segment | Cyclization |
Dihydropyridine β-blockers | Cardiovascular | Hydroxy-acid side chain | Condensation |
4-Hydroxy-2-pyrrolidinone | Nootropic | γ-Lactam precursor | Intramolecular cyclization |
The synthetic evolution of (R)-methyl 4-chloro-3-hydroxybutanoate mirrors broader trends in chiral technology development, transitioning from early chemical resolution methods to sophisticated biocatalytic production. Initial approaches (1980s) relied on chemical resolution of racemates using chiral auxiliaries or diastereomeric crystallization, suffering from inherent 50% yield limitations and extensive purification requirements [1]. The 1990s witnessed the emergence of asymmetric hydrogenation using ruthenium-BINAP catalysts, which improved enantioselectivity (>90% ee) but required precious metals, high-pressure equipment, and produced metal contaminants incompatible with pharmaceutical purity standards [3].
The biotechnology revolution introduced whole-cell biotransformations using Enterobacter sp. DS-S-75 and recombinant Escherichia coli, leveraging microbial reductases for enantioselective reduction of prochiral 4-chloroacetoacetate esters [1]. These early biocatalytic processes achieved moderate productivity (space-time yields of ~1.5 mmol·L⁻¹·h⁻¹·g DCW⁻¹) but faced challenges in substrate inhibition at concentrations above 0.5 M and product toxicity to host cells. The early 2000s marked the transition to isolated enzyme systems using overexpressed carbonyl reductases with NAD(P)H cofactor recycling, exemplified by Burkholderia gladioli carbonyl reductase (BgADH3), which achieved 99.9% ee but required biphasic systems (aqueous/organic) to mitigate substrate/product solubility issues [7].
Table 2: Evolution of Production Methodologies for (R)-Methyl 4-Chloro-3-Hydroxybutanoate
Era | Dominant Technology | Key Advantages | Limitations | Typical ee |
---|---|---|---|---|
1980s | Chemical resolution | Simple equipment | Max 50% yield, low purity | >98% (R) |
1990s | Asymmetric hydrogenation | High conversion | Precious metal catalysts, contamination | 90-95% |
1995-2005 | Whole-cell biotransformation | Self-regenerating cofactors | Substrate inhibition, low concentration | >99% |
2005-2020 | Isolated enzymes in biphasic systems | High ee, moderate concentration | Solvent toxicity, complex downstream | >99.5% |
2020-Present | Engineered ADHs in monophasic systems | High substrate loading, green solvents | Cofactor dependency remains | >99.9% |
Despite methodological advances, significant knowledge gaps persist in the industrial translation of (R)-methyl 4-chloro-3-hydroxybutanoate synthesis. The most critical limitation remains the substrate inhibition barrier, where high concentrations of the prochiral precursor methyl 4-chloro-3-oxobutanoate (≥3 M) destabilize reductase enzymes, necessitating fed-batch operations that complicate process scale-up [3]. A related challenge is cofactor dependency – most known reductases (e.g., BgADH3 from Burkholderia gladioli) require NADPH, which is 3-5× more expensive than NADH and exhibits inferior thermal stability during prolonged reactions [7]. While co-expression with glucose dehydrogenase (GDH) enables cofactor regeneration, this approach increases metabolic burden on host cells and introduces additional byproducts requiring removal.
Solvent compatibility presents another scalability constraint, as traditional biphasic systems employed to enhance substrate solubility utilize ecotoxic organic solvents (e.g., octanol, methyl tert-butyl ether), generating hazardous waste streams contrary to green chemistry principles [7]. Recent monophasic aqueous approaches remain limited by product precipitation at industrial-scale volumes due to the hydroxyester's limited aqueous solubility (~1.5 M). Furthermore, achieving >99.9% enantiomeric excess at multi-kilogram scales requires precisely controlled bioreaction parameters beyond pH and temperature optimization, including shear stress minimization for immobilized enzymes and real-time ee monitoring systems currently lacking in commercial bioreactors [3]. These unresolved challenges have stimulated research into three principal directions: (1) discovery of novel NADH-dependent reductases through genome mining; (2) protein engineering for enhanced solvent/substrate tolerance; and (3) development of continuous-flow biotransformation systems to circumvent batch limitations.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3